Cas no 431937-40-5 (5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate)

5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate structure
431937-40-5 structure
商品名:5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate
CAS番号:431937-40-5
MF:C14H11ClO5S
メガワット:326.752142190933
MDL:MFCD03103688
CID:5225810

5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate 化学的及び物理的性質

名前と識別子

    • 5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate
    • MDL: MFCD03103688
    • インチ: 1S/C14H11ClO5S/c1-19-13-7-2-10(9-16)8-14(13)20-21(17,18)12-5-3-11(15)4-6-12/h2-9H,1H3
    • InChIKey: WRVNHTWCLVTSJM-UHFFFAOYSA-N
    • ほほえんだ: S(=O)(=O)(C1C=CC(=CC=1)Cl)OC1=CC(=CC=C1OC)C=O

5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB385225-1g
5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate; .
431937-40-5
1g
€384.00 2024-07-24
abcr
AB385225-1 g
5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate
431937-40-5
1g
€384.00 2023-04-25

5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate 関連文献

5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonateに関する追加情報

Introduction to 5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate (CAS No. 431937-40-5) and Its Emerging Applications in Chemical Biology

The compound 5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate (CAS No. 431937-40-5) represents a significant advancement in the realm of specialized aromatic sulfonates, combining a unique structural framework with a broad spectrum of potential applications in pharmaceutical research and chemical biology. This introduction delves into the compound's chemical properties, its synthetic pathways, and its relevance to contemporary research, emphasizing its role in drug discovery and molecular interactions.

The molecular structure of 5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate is characterized by the presence of a formyl group (CHO) at the 5-position, a methoxy group (OCH₃) at the 2-position, and a chlorobenzene sulfonate moiety at the 4-position. This arrangement confers upon it distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The formyl group serves as a reactive handle for further functionalization via condensation reactions, while the methoxy group enhances solubility and metabolic stability. The chlorobenzene sulfonate component contributes to strong binding affinity in biological systems, facilitating interactions with target proteins and enzymes.

In recent years, there has been growing interest in 5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate due to its potential as a scaffold for drug development. The compound's ability to participate in Schiff base formation (reaction with amines to yield imines) has been exploited in the design of novel bioactive molecules. For instance, studies have demonstrated its utility in generating derivatives with inhibitory activity against various enzymes implicated in inflammatory and metabolic disorders. The sulfonate group, in particular, has been shown to enhance cellular uptake and reduce proteolytic degradation, making it an attractive feature for prodrug formulations.

Recent advancements in computational chemistry have further highlighted the significance of 5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate. Molecular docking simulations have revealed its high binding affinity for several therapeutic targets, including kinases and transcription factors. These studies suggest that modifications to its structure could yield potent inhibitors with improved pharmacokinetic profiles. For example, computational models have predicted that introducing additional hydroxyl groups could enhance binding interactions while maintaining solubility, opening avenues for structure-activity relationship (SAR) studies.

The synthetic route to 5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as 2-methoxybenzaldehyde and 4-chlorobenzene sulfonyl chloride, the compound can be synthesized through formylation followed by sulfonation. This process underscores the importance of 5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate as a building block in medicinal chemistry. The reaction conditions can be optimized to achieve high yields and purity, ensuring its suitability for downstream applications.

One of the most compelling aspects of 5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate is its role in probing molecular interactions at the biochemical level. Researchers have employed this compound to develop probes for studying enzyme mechanisms and protein-protein interactions. For example, its derivatives have been used as substrates or inhibitors in assays designed to investigate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The ability to fine-tune its reactivity allows scientists to design experiments that provide insights into complex biological pathways.

The pharmaceutical industry has also shown interest in 5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate as a lead compound for drug discovery programs. Its structural features align well with current trends toward molecular entities that exhibit dual functionality—interacting with multiple targets or modulating signaling pathways through allosteric mechanisms. Preclinical studies have begun to explore its potential in treating conditions such as neurodegenerative diseases and autoimmune disorders, where precise modulation of protein function is essential.

As research continues to evolve, new methodologies are being developed to leverage the unique properties of 5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate. Techniques such as flow chemistry have enabled scalable synthesis under controlled conditions, reducing costs and improving reproducibility. Additionally, advances in biocatalysis have opened up possibilities for enzymatic functionalization of this compound, offering greener alternatives to traditional synthetic routes.

In conclusion,5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate (CAS No. 431937-40-5) stands out as a multifaceted compound with significant implications for chemical biology and drug development. Its distinctive structural features make it an invaluable tool for synthetic chemists and biologists alike, while its potential applications continue to expand with each new study. As our understanding of biological systems grows more sophisticated,5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate will undoubtedly play an increasingly important role in shaping the future of medicine.

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Amadis Chemical Company Limited
(CAS:431937-40-5)5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate
A1159630
清らかである:99%
はかる:1g
価格 ($):228.0